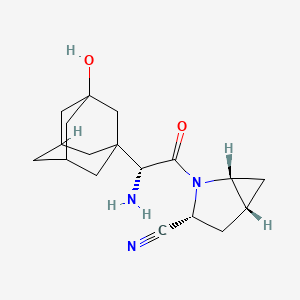

(2'R,2R,cis)-Saxagliptin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2’R,2R,cis)-Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. It helps to regulate blood sugar levels by increasing the levels of incretin hormones, which increase insulin release and decrease glucagon levels in the bloodstream.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2’R,2R,cis)-Saxagliptin typically involves multiple steps, including the formation of the core structure and the addition of functional groups. Common synthetic routes may involve:

Formation of the core structure: This can be achieved through a series of condensation reactions.

Functional group addition: Specific functional groups are added to the core structure through substitution reactions.

Industrial Production Methods

Industrial production of (2’R,2R,cis)-Saxagliptin involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring that the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

(2’R,2R,cis)-Saxagliptin can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of (2’R,2R,cis)-Saxagliptin, while reduction may yield a reduced derivative.

Aplicaciones Científicas De Investigación

Glycemic Control

Numerous clinical trials have demonstrated the effectiveness of saxagliptin in lowering glycated hemoglobin (HbA1c) levels. A study involving patients inadequately controlled on metformin or sulfonylureas showed that saxagliptin significantly reduced HbA1c by an average of 0.66% compared to placebo over 24 weeks . In another trial, saxagliptin combined with metformin led to significant reductions in fasting plasma glucose and postprandial glucose levels .

Cardiovascular Outcomes

The cardiovascular safety of saxagliptin has been evaluated in large-scale studies. The SAVOR-TIMI 53 trial assessed saxagliptin's effects on cardiovascular events in over 16,000 patients with type 2 diabetes at risk for cardiovascular events. The results indicated no significant increase in major adverse cardiovascular events compared to placebo, although there was a noted increase in hospitalization for heart failure among saxagliptin users .

Safety Profile

Saxagliptin has a favorable safety profile, being generally well-tolerated among patients. Common adverse effects include mild gastrointestinal symptoms and headache, with a low incidence of hypoglycemia compared to other antidiabetic agents . Importantly, saxagliptin does not typically cause weight gain, making it an attractive option for overweight patients with type 2 diabetes.

Endothelial Function

Recent research has explored saxagliptin's effects beyond glycemic control, particularly its impact on endothelial function. A study found that treatment with saxagliptin improved flow-mediated dilation (FMD), a measure of endothelial function, suggesting potential cardiovascular benefits through improved vascular health .

Case Studies and Real-World Evidence

Real-world evidence supports the clinical findings on saxagliptin's efficacy and safety. A postauthorization safety study indicated that initiating treatment with saxagliptin did not increase the risk of serious adverse events compared to other oral antidiabetic drugs . Moreover, patient-reported outcomes have shown high satisfaction rates with saxagliptin therapy due to its convenience and effectiveness.

Mecanismo De Acción

(2’R,2R,cis)-Saxagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn:

Increase insulin release: Enhancing the body’s ability to lower blood sugar levels.

Decrease glucagon levels: Reducing the amount of glucose produced by the liver.

Comparación Con Compuestos Similares

Similar Compounds

Other DPP-4 inhibitors include:

- Sitagliptin

- Vildagliptin

- Linagliptin

- Alogliptin

Uniqueness

(2’R,2R,cis)-Saxagliptin is unique in its specific molecular structure, which may confer certain advantages in terms of potency, selectivity, and pharmacokinetic properties compared to other DPP-4 inhibitors.

Actividad Biológica

(2'R,2R,cis)-Saxagliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). Its mechanism of action involves the inhibition of DPP-4, leading to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in enhanced insulin secretion and reduced glucagon levels, thereby improving glycemic control.

Saxagliptin selectively inhibits DPP-4, an enzyme that degrades incretin hormones. By preventing this degradation, saxagliptin increases GLP-1 levels, which stimulates insulin secretion in response to meals and decreases postprandial glucose levels. The selectivity of saxagliptin for DPP-4 over other proteases is significant, with a selectivity ratio exceeding 4000-fold compared to other DPP enzymes like DPP-8 and DPP-9 .

Table 1: Inhibition Potency of Saxagliptin

| Enzyme | Selectivity Ratio |

|---|---|

| DPP-4 | 1x |

| DPP-8 | 400x |

| DPP-9 | 75x |

Pharmacokinetics

Saxagliptin exhibits a half-life of approximately 2.5 hours and reaches peak plasma concentration within 4 hours after administration. It follows first-order kinetics within the dosage range of 2.5 to 400 mg. Importantly, saxagliptin does not accumulate in the body with once-daily dosing, making it suitable for chronic use in diabetic patients .

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of saxagliptin in improving glycemic control among patients with T2DM. A pivotal study demonstrated that saxagliptin significantly reduced HbA1c levels compared to placebo, with a mean difference of -0.41% after 24 weeks .

Table 2: Clinical Trial Results for Saxagliptin

| Study Design | Population | Duration | HbA1c Reduction (%) | Hypoglycemia Incidence (%) |

|---|---|---|---|---|

| Randomized controlled trial | T2DM on insulin | 24 weeks | -0.41 | 18.4 |

| Add-on therapy with metformin | T2DM with inadequate control | 24 weeks | -0.38 | 19.9 |

| Long-term cardiovascular safety | High cardiovascular risk T2DM | 2 years | Not significant | N/A |

Safety Profile

Saxagliptin is generally well-tolerated, with a low incidence of hypoglycemia compared to other antidiabetic agents. Common adverse effects include urinary tract infections and mild gastrointestinal disturbances. Notably, while saxagliptin improves glycemic control, it has been associated with an increased risk of hospitalization for heart failure without affecting the overall rates of major cardiovascular events .

Case Studies

Case Study 1: A patient with poorly controlled T2DM on insulin therapy was administered saxagliptin as an add-on treatment. Over a period of six months, the patient experienced a significant reduction in HbA1c from 8.5% to 7.3%, alongside minimal weight gain and no episodes of severe hypoglycemia.

Case Study 2: In a cohort study involving elderly patients with T2DM, saxagliptin was shown to be effective in managing blood glucose levels without increasing the risk of cardiovascular events over a two-year follow-up period.

Propiedades

IUPAC Name |

(1R,3R,5R)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15-,17?,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-KJYYUUBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.